molecular formula C21H20O6 B2809577 isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869079-83-4

isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2809577
CAS No.: 869079-83-4
M. Wt: 368.385
InChI Key: UXYHPZHGRNOZFG-UHFFFAOYSA-N
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Description

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Biological Activity

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound characterized by its complex structure, which includes a coumarin moiety. The chromone ring and methoxyphenyl substituent suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Structural Overview

The compound features an isopropyl ester linked to a chromen-7-yl group with a methoxyphenyl substituent. The methoxy group enhances lipophilicity, potentially influencing its biological interactions. The presence of the coumarin structure is significant, as many coumarin derivatives are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that coumarin derivatives often exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be explicitly documented but can be inferred from the properties of structurally similar compounds.

2. Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain coumarin derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may similarly modulate inflammatory responses.

3. Antioxidant Properties

The antioxidant capacity of coumarins is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant potential of this specific compound could be evaluated through assays measuring its ability to neutralize reactive oxygen species (ROS).

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Pathways : Coumarins can inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Gene Expression : Some derivatives influence the expression of genes related to oxidative stress and inflammation.
  • Direct Interaction with Cellular Targets : The lipophilic nature may facilitate interactions with cell membranes, altering cellular signaling pathways.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-17-9-6-15-10-18(21(23)27-19(15)11-17)14-4-7-16(24-3)8-5-14/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYHPZHGRNOZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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